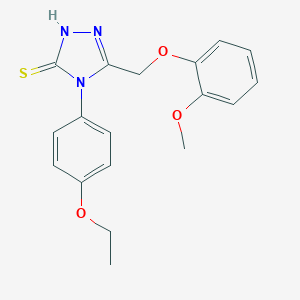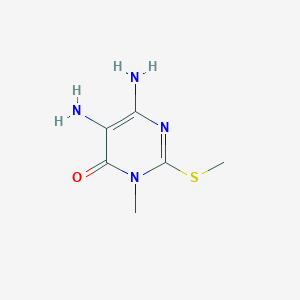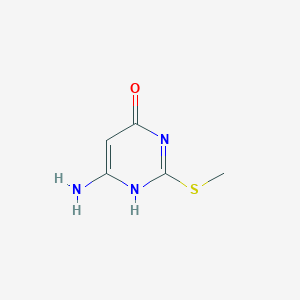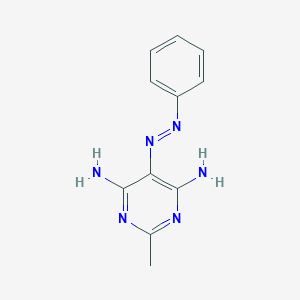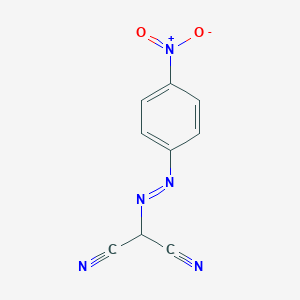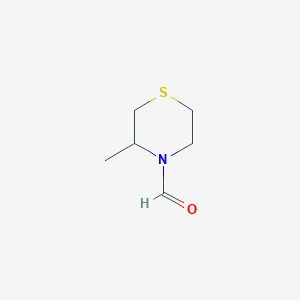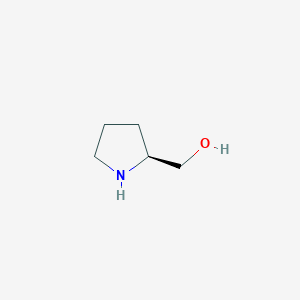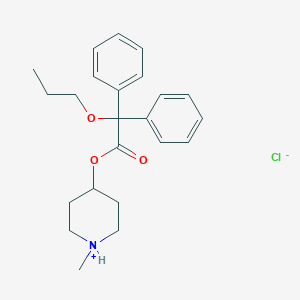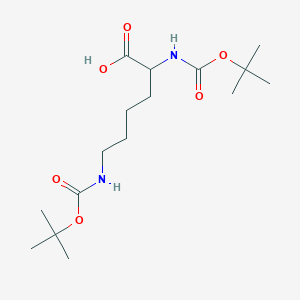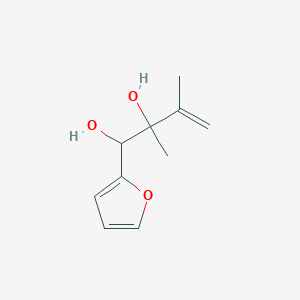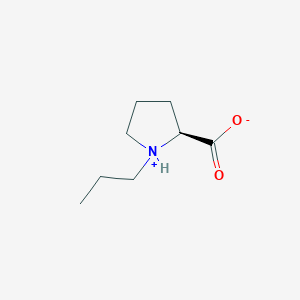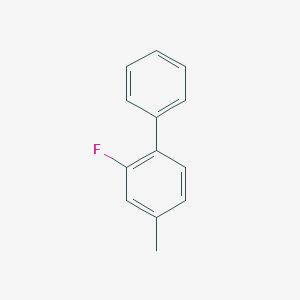
2-氟-4-甲基联苯
概述
描述
2-Fluoro-4-methylbiphenyl: is an organic compound with the molecular formula C13H11F . It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a methyl group.
科学研究应用
2-Fluoro-4-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like flurbiprofen.
Biology: It serves as a probe in studying the interactions of fluorinated aromatic compounds with biological systems.
Medicine: As a precursor to nonsteroidal anti-inflammatory drugs, it plays a role in the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylbiphenyl can be synthesized through several methods. One common approach involves the diazotization of 2-amino-4-methylbiphenyl followed by a Sandmeyer reaction to introduce the fluorine atom. Another method involves the bromination of 2-fluoro-4-methylbiphenyl using N-bromosuccinimide under irradiation with light .
Industrial Production Methods: In industrial settings, the synthesis of 2-fluoro-4-methylbiphenyl often involves the use of catalytic coupling reactions, such as the Suzuki or Negishi coupling, which are known for their efficiency and high yields. These methods typically require the use of palladium catalysts and appropriate ligands to facilitate the coupling of aryl halides with organoboron or organozinc reagents .
化学反应分析
Types of Reactions: 2-Fluoro-4-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the fluorine atom.
Oxidation: The major product is 2-fluoro-4-carboxybiphenyl.
Reduction: The major product is 2-fluoro-4-methylcyclohexylbenzene.
作用机制
The mechanism of action of 2-fluoro-4-methylbiphenyl is primarily related to its role as an intermediate in the synthesis of flurbiprofen. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever .
相似化合物的比较
2-Fluorobiphenyl: Lacks the methyl group, making it less sterically hindered.
4-Methylbiphenyl: Lacks the fluorine atom, resulting in different electronic properties.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-4-methylbiphenyl is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
2-fluoro-4-methyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXHZIQXRZTNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447624 | |
| Record name | 2-FLUORO-4-METHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69168-29-2 | |
| Record name | 2-FLUORO-4-METHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

